molecular formula C19H20N4O2S3 B12141953 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12141953
M. Wt: 432.6 g/mol
InChI Key: ASDKPXWITGFHLV-OWBHPGMISA-N
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Description

3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a thiomorpholine ring, and a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. The process begins with the preparation of the thiazolidine ring, followed by the formation of the thiomorpholine ring, and finally the construction of the pyrido[1,2-a]pyrimidin-4-one core. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazolidine and thiomorpholine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols

Scientific Research Applications

3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: It may serve as a probe or tool for studying biological processes, particularly those involving sulfur-containing compounds.

    Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly for targeting specific enzymes or pathways.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and affecting various cellular processes. The compound’s sulfur-containing groups may also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

What sets 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one apart from similar compounds is its specific combination of functional groups and rings, which confer unique reactivity and potential applications. The presence of both thiazolidine and thiomorpholine rings, along with the pyrido[1,2-a]pyrimidin-4-one core, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H20N4O2S3

Molecular Weight

432.6 g/mol

IUPAC Name

(5Z)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O2S3/c1-2-6-23-18(25)14(28-19(23)26)12-13-16(21-8-10-27-11-9-21)20-15-5-3-4-7-22(15)17(13)24/h3-5,7,12H,2,6,8-11H2,1H3/b14-12-

InChI Key

ASDKPXWITGFHLV-OWBHPGMISA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)SC1=S

Origin of Product

United States

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